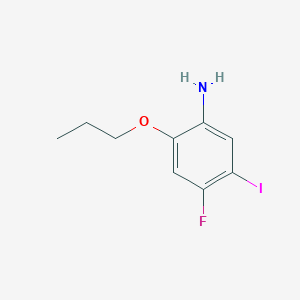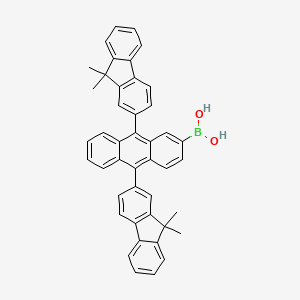
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boronic acid functional group attached to an anthracene core, which is further substituted with two 9,9-dimethyl-9H-fluoren-2-yl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Méthodes De Préparation
The synthesis of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate to facilitate the coupling process .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science, particularly in the development of organic semiconductors and light-emitting materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the compound’s unique structural features allow it to participate in π-π stacking interactions and other non-covalent interactions, which can influence its behavior in various environments .
Comparaison Avec Des Composés Similaires
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: A simpler anthracene derivative used in organic electronics and photophysics.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in light-emitting applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor in the synthesis of various fluorene-based compounds
The uniqueness of this compound lies in its combination of boronic acid functionality with the anthracene and fluorene moieties, providing a versatile platform for diverse applications .
Propriétés
Formule moléculaire |
C44H35BO2 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
[9,10-bis(9,9-dimethylfluoren-2-yl)anthracen-2-yl]boronic acid |
InChI |
InChI=1S/C44H35BO2/c1-43(2)37-15-9-7-11-29(37)31-20-17-26(23-39(31)43)41-33-13-5-6-14-34(33)42(36-25-28(45(46)47)19-22-35(36)41)27-18-21-32-30-12-8-10-16-38(30)44(3,4)40(32)24-27/h5-25,46-47H,1-4H3 |
Clé InChI |
YKMWTPQZAOXQIJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


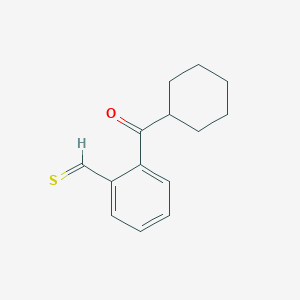

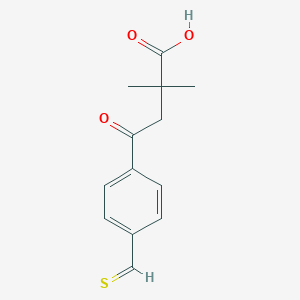
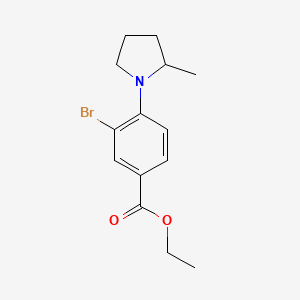
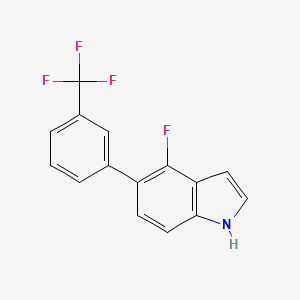
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)

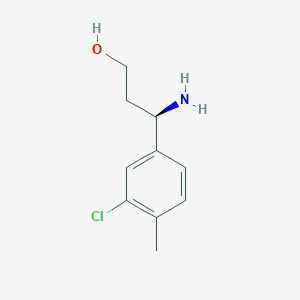
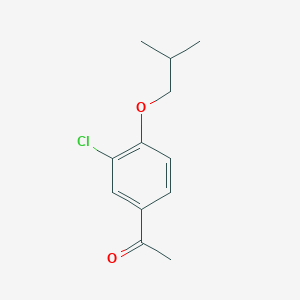
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
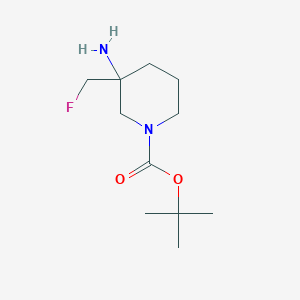
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
